molecular formula C11H13NO4 B3098449 2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid CAS No. 133604-65-6

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid

Cat. No. B3098449
CAS RN: 133604-65-6
M. Wt: 223.22 g/mol
InChI Key: GPUGAKRLKAOVTG-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid (2-MBA) is a synthetic organic compound with a wide range of applications in the pharmaceutical and scientific research industries. It is a versatile molecule that can be used as a starting material for the synthesis of a variety of compounds, as well as a reagent for the examination of biological systems.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The synthesis of metabolites related to pharmacologically active compounds, such as metoclopramide, showcases the relevance of complex organic synthesis involving methoxybenzoyl groups. For example, a study detailed the synthesis of a metoclopramide metabolite, enhancing understanding of its metabolism and potential modifications to improve drug properties (Maurich, De Amici, & De Micheli, 1994). Such methodologies could be adapted for synthesizing derivatives of "2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid," potentially leading to new pharmacological agents.

Material Science and Catalysis

Compounds with methoxybenzoyl groups are often used in material science and catalysis, demonstrating the versatility of these molecules in creating complex materials and facilitating chemical reactions. The development of new catalysts and materials through the manipulation of such compounds can lead to advancements in various technological areas, including green chemistry and sustainable materials.

Antibacterial Activity

The synthesis of Schiff bases and their metal complexes, particularly those involving methoxybenzoyl derivatives, has been shown to exhibit significant antibacterial activity. This suggests that derivatives of "this compound" could potentially be explored for their antibacterial properties, contributing to the development of new antimicrobial agents (Chohan, Scozzafava, & Supuran, 2003).

Biochemical Applications

The interaction of related compounds with enzymes and biological molecules can provide insight into biochemical pathways and molecular mechanisms underlying various biological processes and diseases. For instance, understanding how these compounds inhibit or modulate enzyme activity can lead to the discovery of new therapeutic targets and drug candidates.

Environmental Science

The study of the metabolism of methoxy-substituted compounds by anaerobic bacteria offers insights into the biodegradation of synthetic organic compounds in the environment. This knowledge is crucial for developing strategies to mitigate pollution and promote environmental sustainability (Deweerd, Saxena, Nagle, & Suflita, 1988).

properties

IUPAC Name

2-[(4-methoxybenzoyl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUGAKRLKAOVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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